molecular formula C9H9ClINO B2364693 2-chloro-N-(4-iodo-2-methylphenyl)acetamide CAS No. 379255-47-7

2-chloro-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B2364693
CAS No.: 379255-47-7
M. Wt: 309.53
InChI Key: NMGCSCNDULDKSC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-iodo-2-methylphenyl)acetamide is an organic compound with the molecular formula C₉H₉ClINO and a molecular weight of 309.53 g/mol . It is characterized by the presence of a chloro group, an iodo group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-chloro-N-(4-iodo-2-methylphenyl)acetamide typically involves the reaction of 4-iodo-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-iodo-2-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-chloro-N-(4-iodo-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (for halogen exchange) and other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(4-iodo-2-methylphenyl)acetamide include other halogenated acetamides and substituted anilines. For example:

    2-chloro-N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a bromo group instead of an iodo group.

    2-chloro-N-(4-iodophenyl)acetamide: Lacks the methyl group on the phenyl ring.

    N-(4-iodo-2-methylphenyl)acetamide: Lacks the chloro group on the acetamide.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-chloro-N-(4-iodo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGCSCNDULDKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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